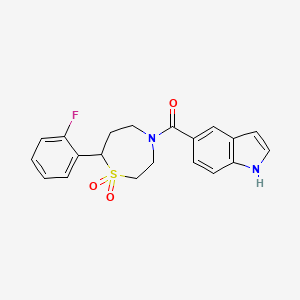
(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone is a complex organic compound that features a unique combination of a thiazepane ring, an indole moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone typically involves multi-step organic synthesis. A common route includes the following steps:
Formation of the Thiazepane Ring: This can be achieved by cyclization reactions involving appropriate precursors such as amino alcohols and thiolactams under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the thiazepane intermediate.
Attachment of the Indole Moiety: The indole group can be introduced via coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying structure-activity relationships (SAR) in medicinal chemistry. It can serve as a scaffold for designing new drugs with potential therapeutic effects.
Biology and Medicine: Due to the presence of the indole moiety, which is known for its biological activity, this compound may exhibit anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to explore its efficacy in various biological assays.
Industry: In the pharmaceutical industry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique properties might also make it useful in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The exact mechanism of action for (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural features. The indole moiety, for example, is known to bind to various biological targets, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone
- (7-(2-bromophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone
- (7-(2-methylphenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone
Uniqueness: The presence of the fluorophenyl group in (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it potentially more effective in biological systems.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-17-4-2-1-3-16(17)19-8-10-23(11-12-27(19,25)26)20(24)15-5-6-18-14(13-15)7-9-22-18/h1-7,9,13,19,22H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPTIQBHKORFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
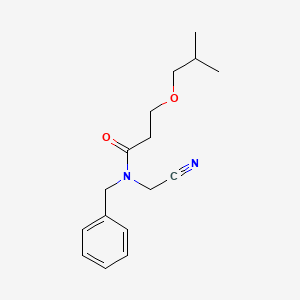
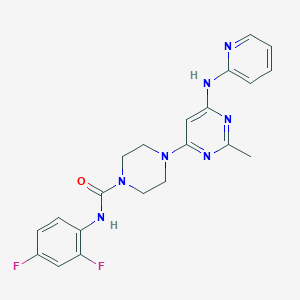
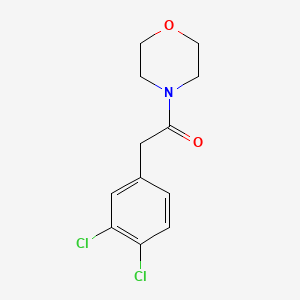
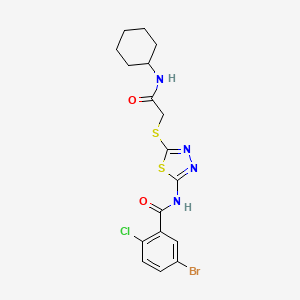
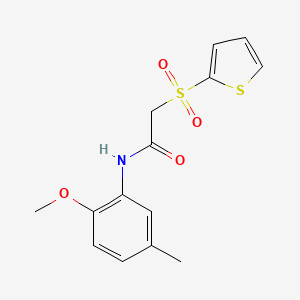
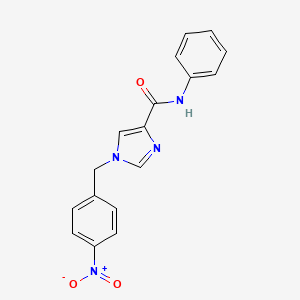
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2840526.png)
![2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B2840527.png)
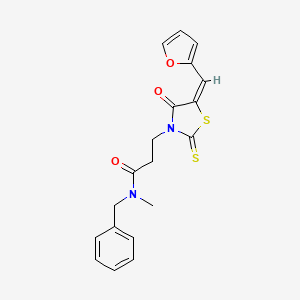
![4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)-](/img/structure/B2840534.png)
![2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2840536.png)
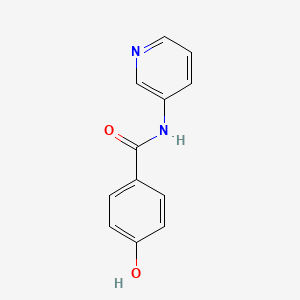
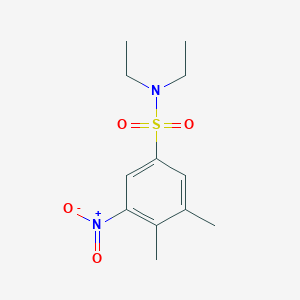
![2-(4-Chlorophenyl)-6-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-4-methyl-1,2,4-triazine-3,5-dione](/img/structure/B2840540.png)
